
N-(2-(3-(4-乙氧基苯基)-6-氧代哒嗪-1(6H)-基)乙基)-4-氟-3-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H22FN3O4S and its molecular weight is 431.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-fluoro-3-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 该化合物与四苯硼酸盐的合成复合物已被研究其抗菌性能 。了解其对特定细菌菌株的功效可能有助于开发新型抗菌剂。
- 生物活性分子与有机分子之间形成离子缔合物对理解它们与受体的相互作用至关重要。 在这种情况下,该化合物与四苯硼酸盐形成离子缔合物,并已使用多种物理化学方法对其进行了表征 。
- N-(4-乙氧基苯基)-视黄酰胺 (4-EPR) 已被建议作为在临床前训练和色谱分析期间准确测定组织中 4-HPR 水平的不可或缺的内标 。了解其在分析化学中的作用至关重要。
- 该化合物的结构类似于某些生物活性分子。例如,11β-羟基类固醇脱氢酶 1 型抑制剂 (11β-HSD1) 用于治疗与皮质醇异常相关的疾病。 探索基于该化合物的类似物可能会导致新的候选药物 。
抗菌活性
离子缔合物化学
分析化学中的内标
药物设计和皮质醇异常
作用机制
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body . The specific targets would depend on the structural features of the compound and its physicochemical properties.
Mode of Action
The mode of action of the compound involves its interaction with its targets, leading to changes in the biochemical processes within the cell . The compound may bind to its target, altering its function and leading to downstream effects. The exact nature of these interactions would depend on the specific targets and the structural features of the compound.
Biochemical Pathways
The compound likely affects several biochemical pathways, given its complex structure and potential for diverse interactions . The affected pathways could include those involved in signal transduction, metabolism, and other cellular processes. The downstream effects of these pathway alterations would depend on the specific targets and the cells in which they are expressed.
Pharmacokinetics
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would significantly impact its bioavailability . Factors such as the compound’s solubility, stability, and permeability could influence its absorption and distribution within the body. Its metabolism could involve various enzymes, potentially leading to the formation of active or inactive metabolites. Finally, the compound and its metabolites would be excreted from the body through various routes.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways they are involved in . These effects could include changes in cellular signaling, alterations in gene expression, or effects on cellular metabolism. The overall result of these changes would determine the compound’s therapeutic or toxic effects.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability . These factors could include the pH and composition of the biological fluids the compound encounters, the presence of other compounds that could interact with it, and the specific characteristics of the cells and tissues it reaches. Understanding these factors is crucial for predicting the compound’s behavior in the body and optimizing its therapeutic potential.
属性
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c1-3-29-17-6-4-16(5-7-17)20-10-11-21(26)25(24-20)13-12-23-30(27,28)18-8-9-19(22)15(2)14-18/h4-11,14,23H,3,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEOIMJHGJYJNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
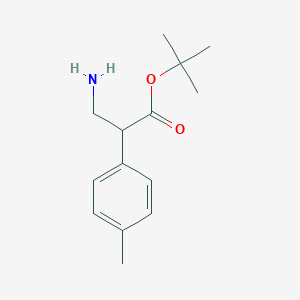

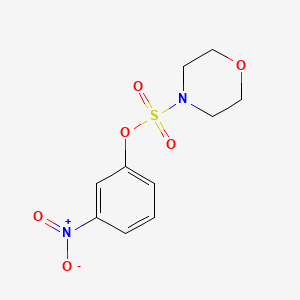
![[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate](/img/structure/B2480915.png)
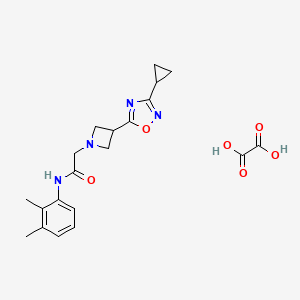
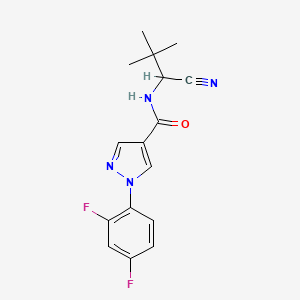
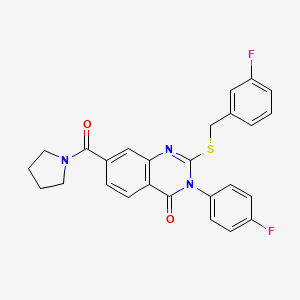
![(E)-3-(furan-2-yl)-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2480920.png)

![1-[(1-Aminopropan-2-YL)oxy]-3-methylbenzene](/img/structure/B2480922.png)
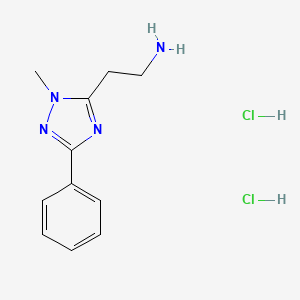

![(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)(4-chlorophenyl)methanone](/img/structure/B2480930.png)

